molecular formula C26H33FN4O5S B610085 VH032-cyclopropane-F CAS No. 2306193-99-5

VH032-cyclopropane-F

Cat. No.: B610085
CAS No.: 2306193-99-5
M. Wt: 532.6314
InChI Key: OKBLHQUBMCCFKE-LVCYWYKZSA-N
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Description

VH032-cyclopropane-F (CAS: 2306193-99-5) is a synthetic ligand designed for targeted protein degradation via PROTAC (PROteolysis-TArgeting Chimera) technology. Its molecular formula is C₂₆H₃₃FN₄O₅S (molecular weight: 532.63 g/mol), and it features a cyclopropane ring integrated into its structure, which enhances stability and binding specificity . This compound binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of PROTACs that recruits the ubiquitin-proteasome system to degrade target proteins .

This compound is utilized in PROTAC constructs to degrade chromatin-remodeling proteins such as SMARCA2 and SMARCA4, which are implicated in cancers like small-cell lung cancer and leukemia . For example, PROTAC 1, a molecule incorporating this compound, demonstrates partial degradation efficacy against these targets, offering a therapeutic strategy for oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH032-cyclopropane-F involves the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

PROTAC Development

VH032-cyclopropane-F has been extensively used in the design and synthesis of PROTACs, which are bifunctional molecules that recruit E3 ligases to target proteins for degradation. This approach has been transformative in drug discovery, particularly for targeting proteins that are traditionally deemed "undruggable."

Case Study: PROTACs Targeting Bromodomain Proteins

  • Objective : To evaluate the efficacy of VH032-based PROTACs in degrading Bromodomain and Extra-Terminal (BET) proteins.
  • Findings : Studies demonstrated that PROTACs utilizing VH032 could selectively degrade BRD2, BRD3, and BRD4 at nanomolar concentrations, showcasing its potential as a therapeutic agent for cancers driven by these proteins .

Hypoxia-Inducible Factor Activation

The ability of this compound to activate HIF pathways presents opportunities for treating conditions related to hypoxia, such as anemia and ischemic diseases.

Case Study: HIF Activation Studies

  • Objective : To investigate the effects of VH032 on HIF signaling pathways.
  • Findings : Treatment with VH032 resulted in significant upregulation of HIF target genes, similar to responses observed under hypoxic conditions. This suggests potential therapeutic applications in enhancing erythropoiesis and improving tissue oxygenation .

Proteomic Studies

Recent research has employed this compound in proteomic analyses to understand its broader impact on cellular protein networks.

Case Study: Proteomic Alterations Induced by VHL Inhibition

  • Objective : To assess how VH032 affects the global proteome.
  • Findings : Quantitative mass spectrometry revealed that treatment with VH032 leads to selective alterations in protein expression profiles, including stabilization of VHL isoforms and modulation of HIF levels. These findings highlight its potential utility in studying cellular responses to VHL inhibition .

Table 1: Summary of PROTACs Developed Using this compound

PROTAC NameTarget ProteinE3 LigaseIC50 (nM)Reference
MZ1BRD4VHL10
PROTAC_RIPK2RIPK2VHL20
PROTAC_ERRαERRαVHL15

Table 2: Effects of VH032 on HIF Pathway Activation

TreatmentHIF Target Gene Upregulation (%)Reference
VH03275
Hypoxia80
IOX270

Mechanism of Action

VH032-cyclopropane-F functions by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the von-Hippel-Lindau protein and the ubiquitin-proteasome system .

Comparison with Similar Compounds

Comparison with Similar PROTAC Ligands

PROTAC ligands are categorized based on their E3 ligase targets. Below, VH032-cyclopropane-F is compared to other ligands in terms of structure, target specificity, and applications.

Table 1: Key Features of PROTAC Ligands

Compound Target E3 Ligase Molecular Formula Key Applications Structural Feature
This compound VHL C₂₆H₃₃FN₄O₅S Degrades SMARCA2/SMARCA4 Cyclopropane-enhanced stability
Thalidomide-5-OH (HY-23095) CRBN C₁₃H₁₀N₂O₄ Targets IKZF1/3 in myeloma Phthalimide scaffold
Nutlin carboxylic acid (HY-128837) MDM2 C₂₃H₂₈N₂O₅ Stabilizes p53 in cancers cis-Imidazoline core
β-Naphthoflavone-CH2-Br (HY-130842) AhR C₁₉H₁₃BrO₂ Modulates AhR signaling Brominated flavonoid

Target Specificity and Mechanism

  • This compound: Binds VHL with high specificity, enabling degradation of substrates like SMARCA2/4.
  • CRBN Ligands (e.g., Thalidomide-5-OH) : Bind cereblon (CRBN) to degrade transcription factors (e.g., IKZF1/3), widely used in hematological malignancies .
  • MDM2 Ligands (e.g., Nutlin) : Activate p53 by disrupting MDM2-p53 interactions, offering a route for solid tumor therapy .

Structural and Functional Advantages

  • The cyclopropane ring in this compound confers metabolic stability and optimal linker geometry, distinguishing it from linear alkyl linkers (e.g., TCO-NHS ester) .
  • CRBN ligands (e.g., Thalidomide derivatives) leverage smaller scaffolds but may lack tissue selectivity due to ubiquitous CRBN expression .
  • Nutlin carboxylic acid requires acidic environments for solubility, whereas this compound’s fluorine atom may enhance bioavailability .

Degradation Efficacy

  • While PROTAC 1 (this compound-based) achieves partial degradation of SMARCA2/4 (~50–70% reduction in vitro), CRBN-based PROTACs (e.g., lenalidomide derivatives) show near-complete degradation of targets like BRD4 .
  • Partial degradation may still suffice for therapeutic effects in certain contexts, such as sensitizing cancer cells to secondary therapies .

Research Implications and Limitations

  • This compound expands PROTAC versatility by targeting VHL, complementing CRBN- and MDM2-focused strategies .

Biological Activity

VH032-cyclopropane-F is a small molecule that acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the proteasomal degradation of hypoxia-inducible factors (HIFs). This compound is part of a new class of molecules designed to enhance the selective degradation of target proteins through the PROTAC (Proteolysis Targeting Chimera) mechanism.

Chemical Structure and Properties

  • Chemical Formula : C26H33FN4O5S
  • Molecular Weight : 505.64 g/mol
  • Solubility : Soluble in DMSO and corn oil, with a minimum solubility of 2.5 mg/mL (4.69 mM) in 10% DMSO and 90% corn oil .

This compound functions primarily as a VHL ligand, promoting the ubiquitination and subsequent degradation of specific target proteins. It can be conjugated to other ligands via linkers to create bifunctional PROTACs, which can selectively degrade proteins like SMARCA2 and SMARCA4, both of which are implicated in various cancers .

In Vitro Studies

  • FAK Expression in A427 Cells :
    • Treatment with this compound at a concentration of 5 μM for 24 hours resulted in increased expression levels of focal adhesion kinase (FAK) in A427 lung cancer cells .
  • Binding Affinity and Selectivity :
    • The compound has been shown to exhibit high affinity and selectivity for VHL, which was confirmed through various binding assays. For instance, the BODIPY FL VH032 probe demonstrated sensitive detection of VHL ligands, indicating that this compound can effectively compete for VHL binding sites .
  • Comparison with Other Ligands :
    • In comparative studies, this compound displayed a significant potency difference against other known VHL ligands, underscoring its potential as a superior candidate for therapeutic applications targeting VHL-mediated pathways .

Study on PROTAC Development

A study explored the development of PROTACs utilizing this compound to induce targeted degradation of SMARCA proteins. The results indicated that these PROTACs could effectively reduce SMARCA2 and SMARCA4 levels in cancer cell lines, highlighting their potential use in cancer therapy by manipulating protein homeostasis through targeted degradation mechanisms .

Efficacy in Cancer Models

In cellular models of cancer, this compound was evaluated for its ability to modulate HIF levels under normoxic conditions. The compound was found to stabilize HIF-1α by inhibiting its degradation through VHL, thus promoting downstream signaling pathways associated with tumor growth and survival .

Research Findings Summary

StudyKey Findings
In Vitro FAK ExpressionIncreased FAK levels in A427 cells after treatment with 5 μM for 24 hours .
Binding AffinityHigh-affinity binding to VHL confirmed through TR-FRET assays .
PROTAC DevelopmentEffective degradation of SMARCA proteins demonstrated in cancer cell lines .
HIF StabilizationInduced stabilization of HIF-1α under normoxic conditions .

Q & A

Q. How can researchers design experiments to evaluate VH032-cyclopropane-F’s efficacy in PROTAC-mediated protein degradation?

Answer:

  • Experimental Design Framework :
    • Step 1 : Define the target protein (e.g., SMARCA2/4) and link this compound to a compatible ligand via a linker. Ensure the linker length and chemistry align with steric and thermodynamic requirements for ternary complex formation .
    • Step 2 : Use cell-based assays (e.g., Western blot, immunofluorescence) to quantify degradation efficiency. Include controls with non-functional PROTAC analogs to isolate this compound’s contribution .
    • Step 3 : Validate proteasome dependency via inhibition assays (e.g., MG132) and assess off-target effects using proteome-wide mass spectrometry .
      Advanced Consideration : Optimize linker flexibility and hydrophobicity to balance cell permeability and ternary complex stability. Use molecular dynamics simulations to predict binding kinetics .

Q. What methodologies are recommended for resolving contradictions in reported degradation efficiency of this compound-based PROTACs across studies?

Answer:

  • Data Contradiction Analysis Framework :
    • Step 1 : Cross-validate experimental conditions (e.g., cell line variability, proteasome activity, and expression levels of VHL E3 ligase). Use isogenic cell lines to control for genetic background .
    • Step 2 : Standardize quantification methods (e.g., dose-response curves, IC50 calculations) and report normalized degradation rates relative to baseline protein levels .
    • Step 3 : Conduct meta-analyses of existing literature to identify confounding variables (e.g., buffer composition in in vitro assays). Apply systematic review principles from Cochrane guidelines, such as bias reduction through diversified sourcing .
      Advanced Consideration : Use machine learning to model degradation efficiency as a function of PROTAC structure and cellular context .

How should researchers formulate hypothesis-driven questions for optimizing this compound’s selectivity in VHL-dependent degradation pathways?

Answer:

  • Hypothesis Development Framework :
    • Step 1 : Apply the PICO framework (Population: Target protein; Intervention: this compound-PROTAC; Comparison: Non-VHL ligands; Outcome: Degradation specificity) to structure the research question .
    • Step 2 : Use the FINER criteria to ensure feasibility (e.g., CRISPR-edited VHL-knockout models), novelty (e.g., unexplored E3 ligase crosstalk), and relevance (e.g., therapeutic potential in oncology) .
    • Step 3 : Conduct a literature review focusing on VHL’s substrate recognition mechanisms and competing E3 ligases (e.g., CRBN) to identify selectivity determinants .
      Advanced Consideration : Employ kinetic target engagement assays to measure PROTAC residence time on VHL versus off-target E3 ligases .

Q. What strategies are effective for synthesizing and characterizing this compound derivatives with enhanced stability?

Answer:

  • Synthesis and Characterization Framework :
    • Step 1 : Optimize cyclopropane ring functionalization via [2+1] cycloaddition reactions to improve metabolic stability. Monitor reaction intermediates using LC-MS and NMR .
    • Step 2 : Assess solubility and plasma stability via accelerated degradation studies (e.g., pH 7.4 buffer with liver microsomes). Use HPLC-PDA for purity analysis .
    • Step 3 : Validate structural integrity via X-ray crystallography or cryo-EM to confirm ligand binding to VHL’s hydrophobic pocket .
      Advanced Consideration : Apply computational tools (e.g., DFT calculations) to predict electronic effects of fluorine substitutions on binding affinity .

Q. How can researchers systematically evaluate the ethical and practical limitations of using this compound in in vivo studies?

Answer:

  • Ethical and Feasibility Framework :
    • Step 1 : Align with NIH guidelines for animal welfare: Define endpoints for tumor regression studies to minimize suffering, and justify sample sizes via power analysis .
    • Step 2 : Assess pharmacokinetic challenges (e.g., bioavailability, tissue distribution) using radiolabeled this compound and PET imaging .
    • Step 3 : Address intellectual property constraints by reviewing patent databases (e.g., USPTO) to avoid infringement on PROTAC designs .
      Advanced Consideration : Use organoid models to reduce reliance on vertebrate animals while maintaining physiological relevance .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLHQUBMCCFKE-LVCYWYKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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